molecular formula C9H12Cl2N2O3S B8197214 Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride

Cat. No.: B8197214
M. Wt: 299.17 g/mol
InChI Key: NWRVYFDXBIQQIJ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride: is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structure that includes a thiophene ring substituted with a chlorine atom, an amino group, and a carboxamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride typically involves the following steps:

  • Formation of the Thiophene Ring: : The thiophene ring is synthesized through a series of reactions starting from simple precursors such as butane-2,3-dione and sulfur sources. The chlorination of the thiophene ring is achieved using reagents like thionyl chloride or phosphorus pentachloride.

  • Amination and Carboxamidation: : The introduction of the amino group and the carboxamido group is carried out through nucleophilic substitution reactions. The amino group is typically introduced using ammonia or an amine derivative, while the carboxamido group is introduced using carboxylic acid derivatives or acyl chlorides.

  • Esterification: : The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

  • Hydrochloride Formation: : The hydrochloride salt is formed by treating the free base with hydrochloric acid, resulting in the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Reduction reactions can target the carboxamido group, converting it to an amine using reducing agents like lithium aluminum hydride.

  • Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of catalysts or under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride has several applications in scientific research:

  • Medicinal Chemistry: : It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

  • Biochemical Research: : The compound is used in studies involving enzyme inhibition, receptor binding, and protein-ligand interactions.

  • Industrial Applications: : It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(5-bromothiophene-2-carboxamido)propanoate hydrochloride
  • Methyl 2-amino-3-(5-fluorothiophene-2-carboxamido)propanoate hydrochloride
  • Methyl 2-amino-3-(5-methylthiophene-2-carboxamido)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(5-chlorothiophene-2-carboxamido)propanoate hydrochloride is unique due to the presence of the chlorine atom on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of compounds with specific biological activities and chemical reactivity profiles.

Properties

IUPAC Name

methyl 2-amino-3-[(5-chlorothiophene-2-carbonyl)amino]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S.ClH/c1-15-9(14)5(11)4-12-8(13)6-2-3-7(10)16-6;/h2-3,5H,4,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRVYFDXBIQQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CNC(=O)C1=CC=C(S1)Cl)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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